molecular formula C21H25NO6 B11013327 6-({[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)hexanoic acid

6-({[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)hexanoic acid

Cat. No.: B11013327
M. Wt: 387.4 g/mol
InChI Key: LZQNPFFXZFYWAK-UHFFFAOYSA-N
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Description

6-({[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)hexanoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopenta[c]chromen core, which is a fused ring system, and is functionalized with multiple reactive groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[c]chromen Core: The initial step involves the cyclization of a suitable precursor to form the cyclopenta[c]chromen core. This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization under acidic conditions.

    Functionalization: The core structure is then functionalized with a methyl group at the 6-position and an oxo group at the 4-position through selective oxidation and methylation reactions.

    Attachment of the Oxyacetyl Group: The next step involves the introduction of the oxyacetyl group at the 7-position. This can be achieved through an esterification reaction using acetic anhydride and a suitable catalyst.

    Formation of the Hexanoic Acid Moiety: Finally, the hexanoic acid moiety is introduced through an amidation reaction, where the amino group of hexanoic acid reacts with the oxyacetyl group to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-({[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)hexanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds within the structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-({[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)hexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-({[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)hexanoic acid stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for multiple modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

6-[[2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]hexanoic acid

InChI

InChI=1S/C21H25NO6/c1-13-17(27-12-18(23)22-11-4-2-3-8-19(24)25)10-9-15-14-6-5-7-16(14)21(26)28-20(13)15/h9-10H,2-8,11-12H2,1H3,(H,22,23)(H,24,25)

InChI Key

LZQNPFFXZFYWAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)NCCCCCC(=O)O

Origin of Product

United States

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